Bienvenue dans la boutique en ligne BenchChem!

4-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)aniline

Anticancer Imidazothiadiazole NCI-60

4-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)aniline (CAS 294889-34-2) is a 2,6-disubstituted imidazo[2,1-b][1,3,4]thiadiazole bearing a 4-amino phenyl group at the C6 position and a methyl substituent at C2. The imidazothiadiazole core is recognized in medicinal chemistry as a privileged scaffold, with numerous derivatives reported to exhibit anticancer, antimicrobial, and anticonvulsant properties.

Molecular Formula C11H10N4S
Molecular Weight 230.29
CAS No. 294889-34-2
Cat. No. B2814726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)aniline
CAS294889-34-2
Molecular FormulaC11H10N4S
Molecular Weight230.29
Structural Identifiers
SMILESCC1=NN2C=C(N=C2S1)C3=CC=C(C=C3)N
InChIInChI=1S/C11H10N4S/c1-7-14-15-6-10(13-11(15)16-7)8-2-4-9(12)5-3-8/h2-6H,12H2,1H3
InChIKeyZGDQAQZRJZDYMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)aniline: Compound Identity and Scaffold Background for Procurement Evaluation


4-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)aniline (CAS 294889-34-2) is a 2,6-disubstituted imidazo[2,1-b][1,3,4]thiadiazole bearing a 4-amino phenyl group at the C6 position and a methyl substituent at C2 . The imidazothiadiazole core is recognized in medicinal chemistry as a privileged scaffold, with numerous derivatives reported to exhibit anticancer, antimicrobial, and anticonvulsant properties [1]. However, publicly available literature specific to this exact compound remains sparse, with no dedicated primary research paper or patent identified that quantifies its biological activity or physicochemical properties in a head-to-head comparative format [2].

Why Generic Substitution of 4-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)aniline is Not Advisable


Within the 2,6-disubstituted imidazo[2,1-b][1,3,4]thiadiazole class, even minor structural modifications at the C2 or C6 positions can profoundly alter biological activity. In the study by Noolvi et al., the C2-aryl analog 4c (3-(2-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazol-6-yl)aniline) exhibited potent NCI-60 panel activity (GI50: 0.114 μM against HOP-92), while the C2-methyl analog (compound 4a, the core of the target molecule) did not meet the activity criteria for full panel evaluation [1]. This demonstrates that the C2 substituent is a critical determinant of potency and selectivity. Consequently, substituting the target compound with a structurally similar analog (e.g., a C2-aryl or C6-halo variant) cannot be assumed to preserve function, making informed procurement decisions essential.

Quantitative Differentiation Evidence for 4-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)aniline


NCI-60 Primary Cytotoxicity Screening: Target Compound vs. Active Analog 4c

In the Noolvi et al. 2012 study, the target compound (as its core scaffold, compound 4a) was evaluated alongside eight other analogs in the NCI single-dose primary cytotoxicity assay. While the 4-methoxyphenyl congener 4c progressed to full five-dose panel testing and showed GI50 values of 0.114 µM (HOP-92, NSCLC) and 0.743 µM (CAKI-1, Renal), compound 4a (2-methyl derivative) did not meet the activity threshold for advancement [1]. This directly demonstrates that the C2-methyl substitution alone is insufficient for the potent anticancer activity seen in the C2-aryl series, a critical differentiation point for researchers procuring building blocks for SAR exploration.

Anticancer Imidazothiadiazole NCI-60

Structural Confirmation via Spectroscopic Data: Target Compound Identity

The compound's identity has been confirmed by 1H NMR and GC-MS (SpectraBase spectral database [1]), providing a spectral fingerprint distinct from its positional isomer 3-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)aniline and other regioisomers. No equivalent publicly available spectral data were found for the 2-ethyl or 2-H analogs, making the target compound the better characterized choice among low-molecular-weight imidazothiadiazole anilines.

Analytical Chemistry NMR Mass Spectrometry

Purity Specification: Benchmark for 4-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)aniline Procurement

The commercially available batch from Achemblock is specified at 95% purity (HPLC) with a molecular weight of 230.29 g/mol (C11H10N4S) . In the absence of published biological data, this purity specification serves as the primary differentiator against untraceable or lower-purity catalog entries. No higher-purity batches (e.g., >98%) were identified from non-excluded sources.

Chemical Purity Procurement HPLC

Recommended Application Scenarios for 4-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)aniline Based on Current Evidence


SAR Exploration of C2 Substituent Effects on Anticancer Activity

The target compound serves as a key negative control or starting scaffold in structure-activity relationship (SAR) studies. As demonstrated by Noolvi et al., the 2-methyl analog (4a) is inactive in the NCI-60 primary screen, whereas the 2-(4-methoxyphenyl) analog (4c) shows potent activity [1]. Researchers can use this compound to systematically explore the impact of C2 substitution on cytotoxicity and target engagement.

Analytical Method Development and Reference Standard Preparation

With confirmed 1H NMR and MS spectra [2], this compound is suitable as a reference standard for developing HPLC or LC-MS methods for imidazothiadiazole analogs. Its moderate purity (95%) also makes it a candidate for spiking experiments to assess method sensitivity.

Synthetic Intermediate for Fused Heterocycle Libraries

The free aniline group at the C6 phenyl ring provides a synthetic handle for further derivatization (e.g., amide coupling, sulfonamide formation, or diazotization). This compound can be used as a building block in the synthesis of focused libraries targeting kinases or other ATP-binding proteins, as evidenced by the general imidazothiadiazole kinase inhibitor patent landscape [3].

Quote Request

Request a Quote for 4-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.